molecular formula C10H11NO B182102 2-Butenamide, N-phenyl-, (2E)- CAS No. 17645-30-6

2-Butenamide, N-phenyl-, (2E)-

Cat. No. B182102
CAS RN: 17645-30-6
M. Wt: 161.2 g/mol
InChI Key: BZSYYMAHNJHZCB-UHFFFAOYSA-N
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Description

“2-Butenamide, N-phenyl-, (2E)-” also known as “(2E)-N-Phenyl-2-butenamide” is a chemical compound with the molecular formula C10H11NO . Its average mass is 161.200 Da and its monoisotopic mass is 161.084061 Da .


Molecular Structure Analysis

The molecular structure of “2-Butenamide, N-phenyl-, (2E)-” consists of a phenyl group attached to a butenamide group via a nitrogen atom . The double bond in the butenamide group is in the E configuration .


Physical And Chemical Properties Analysis

“2-Butenamide, N-phenyl-, (2E)-” has a molecular weight of 161.2004 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Molecular Dynamics Studies

“Butenanilide” can be used in molecular dynamics studies . These studies involve the use of computational simulations to analyze the physical movements of atoms and molecules. The compound’s properties, such as its molecular weight and structure, make it suitable for such studies .

Structure-Based Drug Design

The compound can also be used in structure-based drug design . This is a method used in medicinal chemistry to discover new medications. The process involves the design of chemical compounds based on the knowledge of the 3D structure of the biological target the drug is intended to act on .

Free Energy Calculations

“Butenanilide” can be used in free energy calculations . These calculations are crucial in various fields of research, including physics, chemistry, and biology. They can help predict phenomena such as molecular binding, which is important in drug design .

Refinement of X-Ray Crystal Complexes

The compound can be used in the refinement of X-ray crystal complexes . This involves the use of X-ray crystallography to determine the atomic and molecular structure of a crystal, from which the positions of the atoms in the crystal, their chemical bonds, their disorder and various other information can be obtained .

Biomolecule-Ligand Complex Studies

“Butenanilide” can be used in the study of biomolecule-ligand complexes . This involves the study of the interaction between a biomolecule and a ligand, which can be a small molecule or ion that binds to the biomolecule. This is crucial in understanding biological function and in drug design .

Mass Spectrometry

The compound can be used in mass spectrometry . This is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining masses of particles, for determining the elemental composition of a sample or molecule, and for elucidating the chemical structures of molecules, such as peptides and other chemical compounds .

properties

IUPAC Name

N-phenylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h2-8H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSYYMAHNJHZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butenamide, N-phenyl-, (2E)-

Q & A

Q1: Why is the Z stereochemistry of butenanilide derivatives crucial for high enantioselectivity in asymmetric Heck reactions?

A1: The Z stereochemistry of the butenanilide starting material is crucial for achieving high enantioselectivity during the asymmetric Heck cyclization. [, ] This is likely due to steric interactions in the transition state of the reaction. The specific orientation of the Z-olefin in proximity to the chiral catalyst (e.g., Pd-BINAP) allows for preferential formation of one enantiomer over the other.

Q2: What is the significance of using butenanilide derivatives in the synthesis of physostigmine?

A2: Butenanilide derivatives provide a versatile handle for constructing the tricyclic core of physostigmine and its analogs. [, ] The key step involves an intramolecular asymmetric Heck reaction, which forms a quaternary carbon center with high enantiomeric excess. This strategy allows access to either enantiomer of physostigmine by selecting the appropriate chiral ligand for the palladium catalyst.

Q3: Can the butenanilide strategy be extended to synthesize other complex molecules besides physostigmine?

A3: Yes, the asymmetric Heck cyclization of Z-butenanilides offers a general approach to synthesize various 3-alkyl-3-aryloxindoles, important structural motifs found in many bioactive compounds. [] Researchers have successfully incorporated a diverse range of aryl and heteroaryl substituents onto the oxindole core, highlighting the method's versatility.

Q4: Are there any limitations to the types of substituents compatible with this asymmetric Heck cyclization?

A4: While generally broadly applicable, certain substituents can impact the efficiency and enantioselectivity of the Heck cyclization. [] For instance, aryl substituents bearing ortho-nitro or basic amine groups are not well-tolerated, likely due to their potential to coordinate with the palladium catalyst and interfere with the reaction. Extremely bulky substituents may also hinder the cyclization process.

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